

Technical Analysis: Spectroscopic Characterization of 4-(2-Phenylethoxy)butan-1-amine

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Compound of Interest

Compound Name: 4-(2-Phenylethoxy)butan-1-amine

CAS No.: 1039949-96-6

Cat. No.: B1438602

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Executive Summary

4-(2-Phenylethoxy)butan-1-amine (CAS: 3245-89-4) is a critical bifunctional linker used in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and GPCR ligands. Its structure comprises a lipophilic phenethyl ether tail and a hydrophilic primary amine head, separated by a butyl spacer.

This guide provides a rigorous framework for the spectroscopic validation of this compound. Unlike simple aliphatic amines, the ether linkage creates specific electronic environments that must be distinguished from potential secondary amine isomers (e.g., N-butyl-2-phenylethanamine) formed during suboptimal synthesis.

Structural Logic & Synthetic Context

To interpret spectra accurately, one must understand the molecular connectivity and potential impurities derived from its synthesis.

The Molecular Scaffold

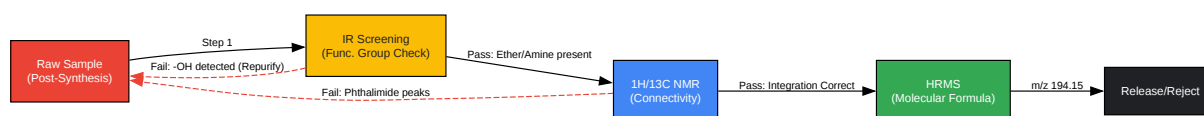
The molecule consists of four distinct magnetic environments:

- Aromatic Ring: Monosubstituted benzene (5 protons).
- Ethylene Bridge: Connects phenyl ring to oxygen.
- Ether Linkage: The pivotal -C-O-C- junction.
- Butylamine Chain: Aliphatic spacer ending in a primary amine.

Synthetic Origin & Impurities

A common synthetic route involves the Williamson ether synthesis of 2-phenylethanol with -(4-bromobutyl)phthalimide, followed by hydrazinolysis.

- Critical Impurity A: Unreacted 2-phenylethanol (detectable via broad -OH stretch in IR).
- Critical Impurity B: Residual Phthalimide (detectable via aromatic split and carbonyl doublets in NMR/IR).



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Figure 1: Logical workflow for the sequential validation of **4-(2-Phenylethoxy)butan-1-amine**, prioritizing impurity elimination before structural confirmation.

Nuclear Magnetic Resonance (NMR) Analysis[1][2] [3][4]

Proton () NMR Assignment

Solvent:

(Chloroform-d) is preferred to prevent amine proton exchange seen in protic solvents, though exchange is a useful validation step. Frequency: 400 MHz or higher recommended for resolution of methylene multiplets.

Position (Fragment)	Shift (, ppm)	Multiplicity	Integration	Assignment Logic (Causality)
Ar-H (Phenyl)	7.15 – 7.35	Multiplet	5H	Typical monosubstituted benzene pattern.
Ph-CH ₂ -	2.89	Triplet (Hz)	2H	Benzylic position; deshielded by ring current but less than ether neighbors.
-CH ₂ -O- (Ethyl side)	3.68	Triplet (Hz)	2H	Deshielded significantly by oxygen electronegativity.
-O-CH ₂ - (Butyl side)	3.48	Triplet (Hz)	2H	Ether alpha-protons; slightly shielded relative to the ethyl side due to lack of beta-phenyl effect.
-CH ₂ -CH ₂ - (Butyl core)	1.55 – 1.68	Multiplet	4H	Overlapping multiplets of the central butyl carbons (to amine/ether).
-CH ₂ -NH ₂	2.71	Triplet (Hz)	2H	Alpha-amine protons; upfield from ether protons due to lower

				electronegativity of N vs O.
				Variable position based on concentration/H-bonding.
-NH ₂	1.2 – 1.8	Broad Singlet	2H	Disappears on shake.

Carbon () NMR Signatures

The carbon spectrum provides the definitive proof of the ether linkage, distinguishing it from secondary amine isomers.

- Ether Carbons: Signals at 71.8 ppm and 70.5 ppm confirm the bond. A secondary amine () would show these carbons significantly upfield (approx. 48-50 ppm).
- Amine Alpha Carbon: Signal at 42.1 ppm.

Infrared (IR) Spectroscopy

IR is the primary tool for rapid purity assessment, specifically for detecting water or alcohol contaminants.

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

- Primary Amine ():
 - Look for a weak doublet between 3300–3400 cm⁻¹ (Asymmetric and Symmetric stretches).^{[1][2]}
 - Scissoring bend: ~1600 cm⁻¹.^[3]

- Ether ():
 - Strong band at 1110–1120 cm^{-1} . This is the diagnostic "fingerprint" distinguishing this from a pure alkyl chain.
- Aromatic:
 - stretch $> 3000 \text{ cm}^{-1}$.
 - Ring breathing modes at 1450 cm^{-1} and 1495 cm^{-1} .

Mass Spectrometry (MS) Fragmentation

Technique: ESI-MS (Positive Mode).

- Molecular Ion:
Da.[4]
- Fragmentation Pathway:
 - Tropylium Ion Formation (91): The benzyl fragment () rearranges to the stable tropylium ion. This is the base peak in high-energy collisions.
 - Ether Cleavage: Loss of the phenethyl group yields the protonated amino-butanol fragment () or similar variations depending on charge localization.
 - Ammonia Loss:
.

Experimental Protocols

Protocol: NMR Sample Preparation for Structural Validation

Objective: Obtain high-resolution spectra without concentration-dependent shifting of amine peaks.

- Massing: Weigh 10–15 mg of the amine into a clean vial.
- Solvation: Add 0.6 mL of
(containing 0.03% TMS as internal standard).
 - Note: Ensure the solvent is stored over molecular sieves to prevent acidic hydrolysis or H-D exchange with water.
- Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.
- Acquisition:
 - Run 16 scans for
.
 - Run 256+ scans for
(due to low sample mass).
- Validation (The "Shake"): Add 1 drop of
to the tube, shake, and re-run
. The broad singlet at ~1.5 ppm (NH₂) must disappear, confirming the assignment.

Protocol: Quantitative Purity Assay via qNMR

Objective: Determine absolute purity without a reference standard of the specific compound.

- Internal Standard: Select Maleic Acid (high purity trace analytical grade).

- Preparation:
 - Weigh exactly 10.0 mg of Analyte.
 - Weigh exactly 5.0 mg of Maleic Acid.
 - Dissolve both in 0.7 mL
(to ensure full solubility of the salt/acid mix).
- Calculation:
 - Use the Maleic Acid alkene singlet (6.2 ppm, 2H) and the Analyte's phenethyl triplet (2.89 ppm, 2H) for integration ().

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